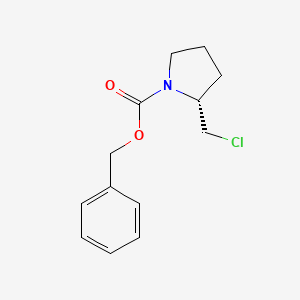

(R)-苯甲基 2-(氯甲基)吡咯烷-1-羧酸酯

描述

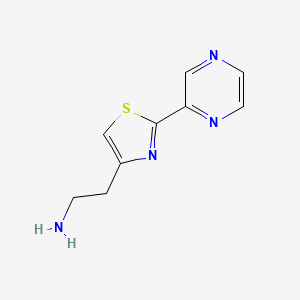

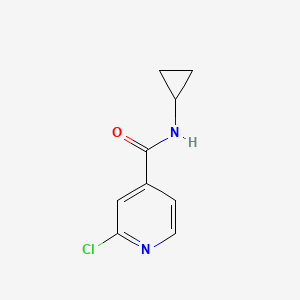

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The action of iodine (III) reagents [diacetoxyiodobenzene, PhI (OAc)2, and iodosobenzene, (PhIO)n] in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .科学研究应用

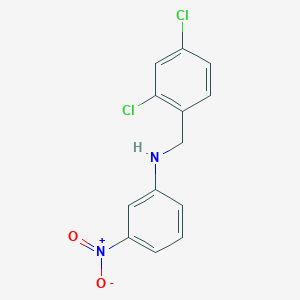

胆碱酯酶抑制

与 (R)-苯甲基 2-(氯甲基)吡咯烷-1-羧酸酯相关的化合物的其中一个重要应用是作为胆碱酯酶抑制剂。研究表明,苯甲基吡咯烷衍生物可以抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE)。一种特定的化合物,苯甲基 (2S)-2-[(2-氯苯基)氨基甲酰基]吡咯烷-1-羧酸酯,对 AChE 表现出最有效的抑制作用。这些化合物还表现出最小的细胞毒性,表明具有潜在的治疗应用 (Pizova 等人,2017 年)。

配位化学和有机金属配合物

与 (R)-苯甲基 2-(氯甲基)吡咯烷-1-羧酸酯相关的结构化合物在配位化学中发挥作用。一项关于含有三齿氮配体的铑 (I) 配合物研究展示了这些化合物的重要性。该研究重点关注铑 (I) 和铑 (III) 氯甲基配合物的合成和 X 射线分析,这在有机金属化学中至关重要 (Haarman 等人,1997 年)。

结构研究和共结晶

已经对苯甲基吡咯烷衍生物的结构进行了研究,以更好地了解它们的特性。例如,苯甲酸和两性离子 L-脯氨酸的氢键共晶结构提供了对非中心对称共结晶应用的见解,其中包括苯甲基吡咯烷衍生物等成分 (Chesna 等人,2017 年)。

合成和立体化学

合成苯甲基吡咯烷衍生物等化合物需要了解它们的立体化学。关于从苯丙氨酸外消旋体合成 (±)-链霉吡咯烷的研究强调了关键步骤,如酮官能团的立体控制还原。此类研究对于开发有机化学中的新合成方法至关重要 (Shaameri 等人,2013 年)。

合成具有富含羧酸盐配体的配合物

已经对合成具有富含羧酸盐的二铁 (II) 配合物进行了研究。这些配合物,其中苯甲基和乙基被附加到吡啶和苯胺辅助配体上,是可溶性甲烷单加氧酶 (MMOH) 的羟化酶成分中二铁 (II) 中心类似物。此类研究有助于生物无机化学领域 (Carson 和 Lippard,2006 年)。

作用机制

Target of Action

Pyrrolidines, a class of compounds that “®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate” belongs to, are often involved in interactions with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity .

Biochemical Pathways

Pyrrolidines can be involved in a variety of biochemical pathways, depending on their specific structures and targets . They might affect signal transduction pathways, metabolic pathways, or other cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, being relatively small and often polar, might be expected to have good absorption and distribution characteristics .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it might result in the alleviation of disease symptoms .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

安全和危害

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that there is potential for future research and development in the field of pyrrolidine compounds.

属性

IUPAC Name |

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLBVPAKNFVYLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649678 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39945-49-8 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

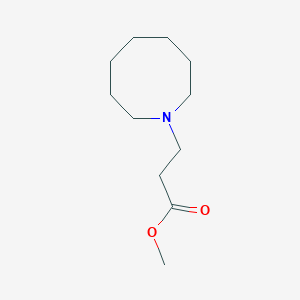

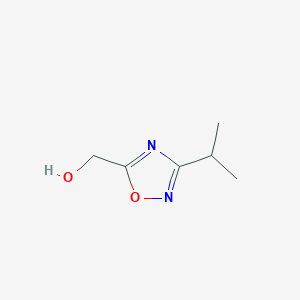

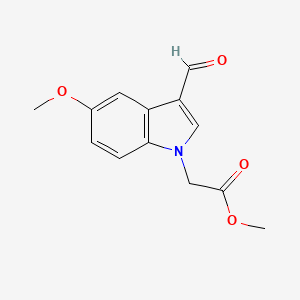

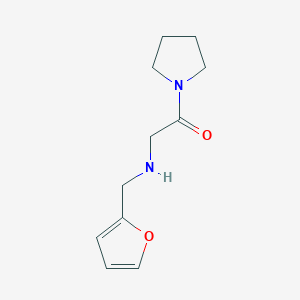

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)

![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370581.png)

![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)

![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)